
3,5-Dimethyl-1-phenylmethoxycarbonylpiperidine-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is a chemical compound with the molecular formula C17H21NO6 and a molecular weight of 335.35 g/mol It is known for its unique structure, which includes a piperidine ring substituted with benzyl and dimethyl groups, as well as three carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as 1,5-diketones or amino acids.
Introduction of Benzyl and Dimethyl Groups: The benzyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Alkyl halides, acyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research may explore its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate: This compound itself serves as a reference point for comparison.
3,5-Dimethylpiperidine: A simpler analog without the benzyl and carboxylate groups.
1-Benzylpiperidine: Lacks the dimethyl and carboxylate groups.
Uniqueness
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is unique due to its combination of benzyl, dimethyl, and carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H21NO6 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3,5-dimethyl-1-phenylmethoxycarbonylpiperidine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C17H21NO6/c1-16(13(19)20)9-17(2,14(21)22)11-18(10-16)15(23)24-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
NQONQVXXZZVOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


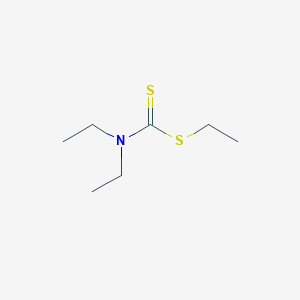
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)
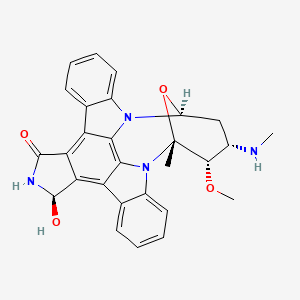
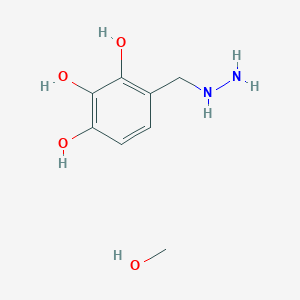
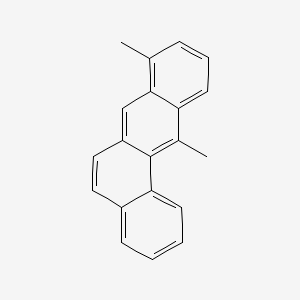
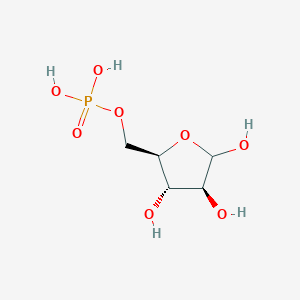
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
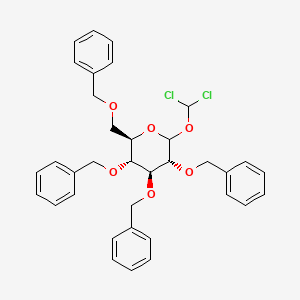
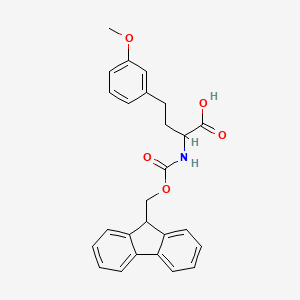

![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
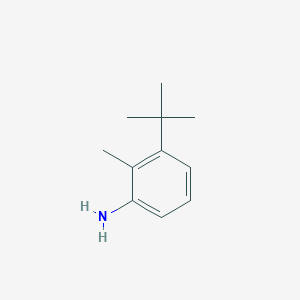
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
